
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a hydrazinyl group, and an isoindole moiety, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide typically involves the reaction of cyanoacetamide with hydrazine derivatives under controlled conditions. One common method involves the treatment of cyanoacetamide with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and dyes due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydrazinyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-2-(3-amino-1H-isoindol-1-ylidene)acetamide: Similar in structure but with an amino group instead of a hydrazinyl group.
N-(p-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-2,4,6-trioxo-1-p-tolylpyrimidin-5(2H)-ylidene]-1H-isoindol-1-ylidene]acetamide: Another derivative with different substituents.
Uniqueness
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the synthesis of novel molecules and exploration of new therapeutic applications.
Propriétés
Numéro CAS |
90275-32-4 |
|---|---|
Formule moléculaire |
C11H9N5O |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-cyano-2-(3-hydrazinylisoindol-1-ylidene)acetamide |
InChI |
InChI=1S/C11H9N5O/c12-5-8(10(13)17)9-6-3-1-2-4-7(6)11(15-9)16-14/h1-4H,14H2,(H2,13,17)(H,15,16) |
Clé InChI |
MEPWBBBPBIAMAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


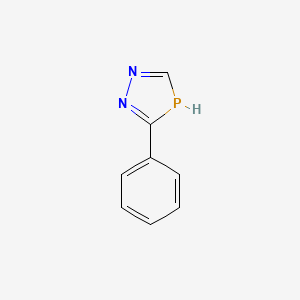
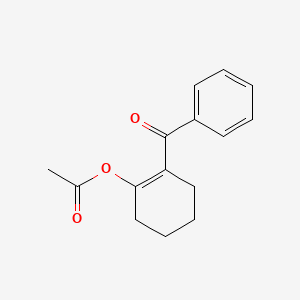
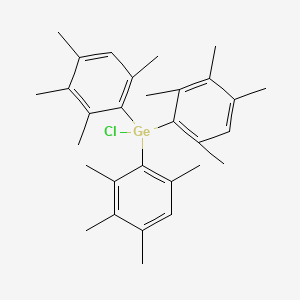
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
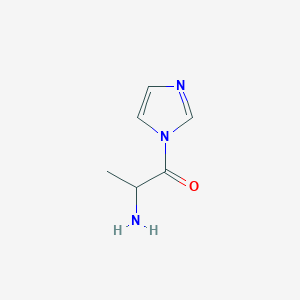
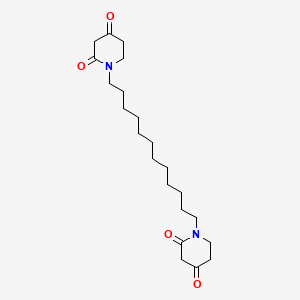
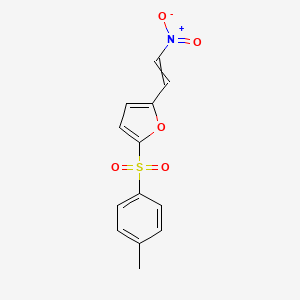

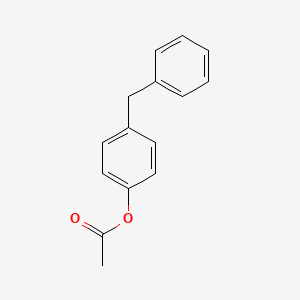
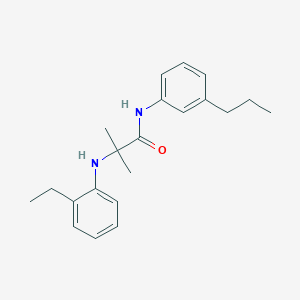
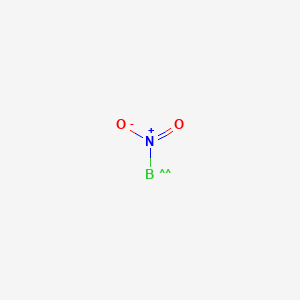
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
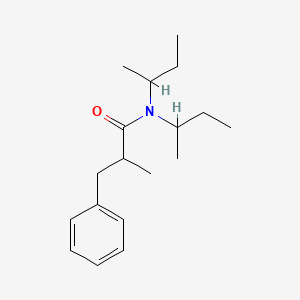
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
